Amiloride-15N3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

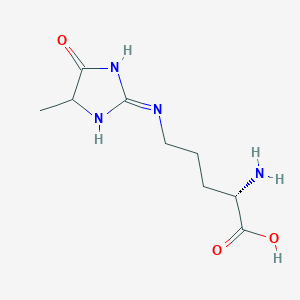

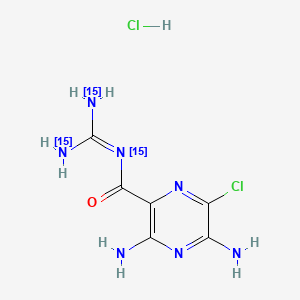

Amiloride-15N3 Hydrochloride is a stable isotope-labeled version of Amiloride Hydrochloride. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amiloride. Amiloride Hydrochloride itself is a well-known inhibitor of epithelial sodium channels (ENaC) and urokinase-type plasminogen activator receptors (uTPA), and it also blocks polycystin-2 (PC2; TRPP2) channels .

Aplicaciones Científicas De Investigación

Amiloride-15N3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Amiloride.

Biology: Researchers use it to study the inhibition of epithelial sodium channels and its effects on cellular processes.

Medicine: It is employed in drug development and testing to understand the drug’s behavior in the body.

Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mecanismo De Acción

Target of Action

Amiloride-15N3 Hydrochloride primarily targets the epithelial sodium channels (ENaC) in renal epithelial cells . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .

Mode of Action

this compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions .

Biochemical Pathways

The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It effectively reduces intracellular sodium, decreasing the function of Na+/K+ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Pharmacokinetics

this compound is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein bound and has a plasma half-life of 6–9 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body, but without depleting potassium . On a cellular level, this results in an increase in sodium and water excretion while reducing potassium excretion .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Amiloride-15N3 Hydrochloride plays a significant role in biochemical reactions. It interacts with ENaC, uTPA, and PC2 . The interaction with ENaC and uTPA results in their inhibition, while with PC2, it acts as a blocker .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ENaC and uTPA, and blocking PC2 . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as ENaC, uTPA, and PC2 . It inhibits ENaC and uTPA, and blocks PC2, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Metabolic Pathways

Given its interactions with ENaC, uTPA, and PC2, it is likely to be involved in pathways related to these biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amiloride-15N3 Hydrochloride involves the incorporation of stable nitrogen isotopes into the Amiloride molecule. The general synthetic route includes the following steps:

Nitration: The starting material undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amine groups.

Isotope Labeling: The amine groups are replaced with nitrogen-15 isotopes through a series of chemical reactions.

Hydrochloride Formation: The final product is converted into its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle stable isotopes and ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Amiloride-15N3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will revert it to its amine form .

Comparación Con Compuestos Similares

Amiloride Hydrochloride: The non-labeled version of Amiloride-15N3 Hydrochloride, used for similar purposes but without the isotopic labeling.

Triamterene: Another potassium-sparing diuretic with similar mechanisms but different chemical structure.

Spironolactone: A potassium-sparing diuretic that works through aldosterone antagonism rather than sodium channel inhibition

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound is crucial .

Propiedades

IUPAC Name |

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-FORMCRCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)